Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt
Brand Name: Vulcanchem
CAS No.: 10326-85-9
VCID: VC20965327
InChI: InChI=1S/C14H12N2O2.Na/c1-8-7-9(2)16-11-6-4-3-5-10(11)15-13(16)12(8)14(17)18;/h3-7H,1-2H3,(H,17,18);/q;+1/p-1
SMILES: CC1=CC(=C(C2=NC3=CC=CC=C3N12)C(=O)[O-])C.[Na+]
Molecular Formula: C14H11N2NaO2
Molecular Weight: 262.24 g/mol

Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt

CAS No.: 10326-85-9

Cat. No.: VC20965327

Molecular Formula: C14H11N2NaO2

Molecular Weight: 262.24 g/mol

* For research use only. Not for human or veterinary use.

Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt - 10326-85-9

Specification

CAS No. 10326-85-9
Molecular Formula C14H11N2NaO2
Molecular Weight 262.24 g/mol
IUPAC Name sodium;1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxylate
Standard InChI InChI=1S/C14H12N2O2.Na/c1-8-7-9(2)16-11-6-4-3-5-10(11)15-13(16)12(8)14(17)18;/h3-7H,1-2H3,(H,17,18);/q;+1/p-1
Standard InChI Key MKNMFSDLWXOUIZ-UHFFFAOYSA-M
Isomeric SMILES CC1=CC(=C(C2=NC3=CC=CC=C3N12)C(=O)[O-])C.[Na+]
SMILES CC1=CC(=C(C2=NC3=CC=CC=C3N12)C(=O)[O-])C.[Na+]
Canonical SMILES CC1=CC(=C(C2=NC3=CC=CC=C3N12)C(=O)[O-])C.[Na+]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator